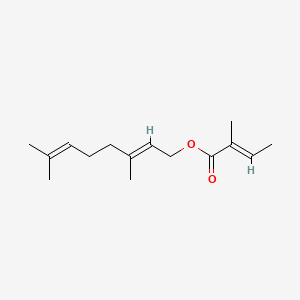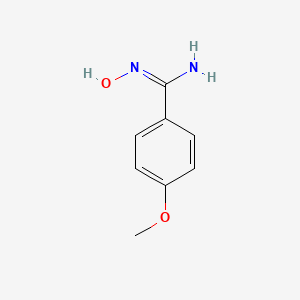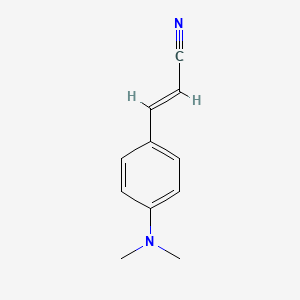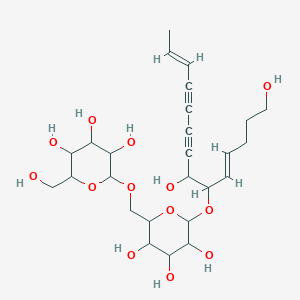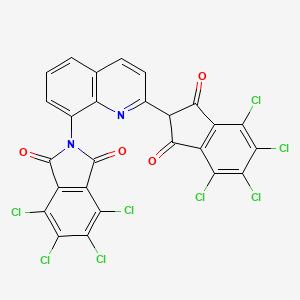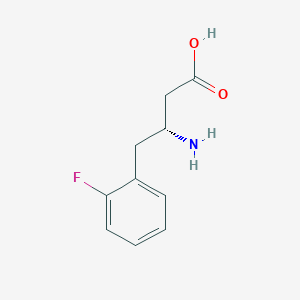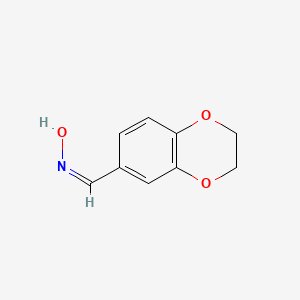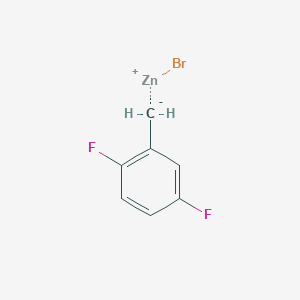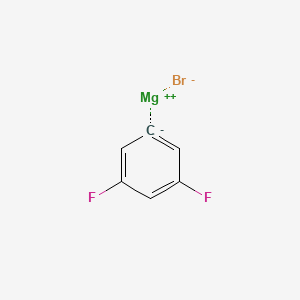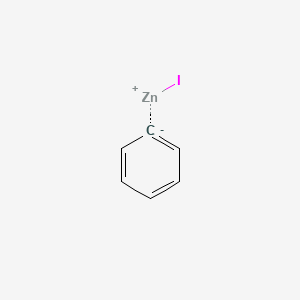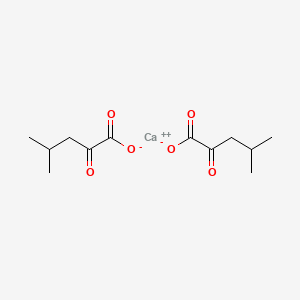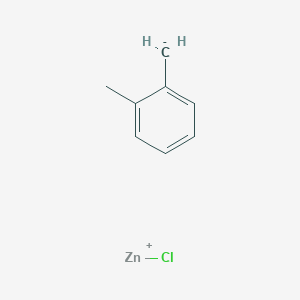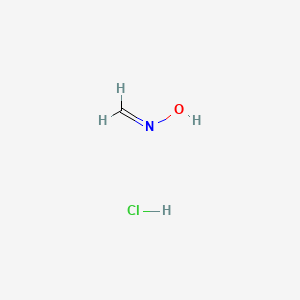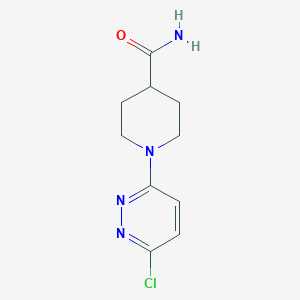![molecular formula C14H18O3 B1588257 (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid CAS No. 20718-99-4](/img/structure/B1588257.png)
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid
説明
“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is a product used for proteomics research . It has a molecular formula of C14H18O3 and a molecular weight of 234.30 .
Molecular Structure Analysis
The molecular structure of “(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is based on its molecular formula, C14H18O3 . Detailed structural information might be available from the supplier or in the product’s Material Safety Data Sheet (MSDS).Physical And Chemical Properties Analysis
“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” has a molecular weight of 234.30 . For more detailed physical and chemical properties, you might want to refer to its MSDS or contact the supplier directly .科学的研究の応用
Liquid Crystalline Polymers
Research has shown that compounds related to (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid can be used in the synthesis of liquid crystalline side chain polymers. These polymers, synthesized from acrylates and 2(S)-[2(S)-methylbutoxy]propionate, exhibit enantiotropic Smectic C* and Smectic A phases, with notable spontaneous polarization and response times, making them applicable in fast-switching ferroelectric liquid crystal displays and other electro-optic devices (Tsai, Kuo, & Yang, 1994); (Tsai, Kuo, & Yang, 1994).
Organic Sensitizers for Solar Cells
Another study explored the molecular engineering of organic sensitizers for solar cell applications, where related acrylic acid derivatives were used. These sensitizers, when anchored onto TiO2 films, showed high incident photon to current conversion efficiency, demonstrating their potential in enhancing the performance of dye-sensitized solar cells (Kim et al., 2006).
Wastewater Treatment
Acrylic acid derivatives have also been investigated for the recovery of acrylic acid from industrial wastewater through esterification processes. This not only helps in recycling valuable materials but also in reducing the environmental impact of wastewater discharge, showcasing an application in environmental engineering and sustainability (Ahmad, Kamaruzzaman, & Chin, 2014).
Optoelectronic Materials
The optoelectronic properties of closely related compounds, like 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have been studied for their potential in nonlinear optical materials. Their structural, electronic, and optical properties suggest applications in the development of new materials for optoelectronics and photonics (Fonkem et al., 2019).
Drug Delivery Systems
In the biomedical field, acrylic acid derivatives are utilized in the development of mucoadhesive films and nanoparticles for drug delivery, such as ocular delivery systems for riboflavin. This application demonstrates the versatility of these compounds in creating bioadhesive materials suitable for medical treatments (Khutoryanskaya et al., 2014).
Safety And Hazards
特性
IUPAC Name |
(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNKZTXVRVVQK-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



